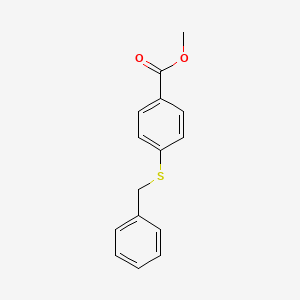

Methyl 4-(benzylthio)benzoate

Description

Properties

Molecular Formula |

C15H14O2S |

|---|---|

Molecular Weight |

258.3 g/mol |

IUPAC Name |

methyl 4-benzylsulfanylbenzoate |

InChI |

InChI=1S/C15H14O2S/c1-17-15(16)13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

InChI Key |

ZCRBIJDGRFXIFS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Methyl 4-bromobenzoate with Benzyl Mercaptan

Reaction Scheme :

Methyl 4-bromobenzoate + Benzyl mercaptan → Methyl 4-(benzylthio)benzoate + HBr-

- Methyl 4-bromobenzoate as the electrophilic aromatic substrate

- Benzyl mercaptan as the nucleophile

- Base (commonly potassium carbonate or sodium hydride) to deprotonate benzyl mercaptan forming the thiolate anion

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: typically reflux or elevated temperatures to promote substitution

- Reaction time: several hours until completion monitored by TLC or HPLC

Mechanism :

The thiolate anion generated from benzyl mercaptan attacks the electrophilic carbon of the methyl 4-bromobenzoate, displacing the bromide ion and forming the thioether linkage.Outcome :

This method yields this compound with good purity and satisfactory yields, often above 80% depending on reaction optimization.

Alternative Synthetic Routes from Related Precursors

Some patents and research articles describe the preparation of this compound derivatives starting from substituted benzoic acids or their esters, involving oxidation, nucleophilic substitution, and hydrolysis steps.

However, the direct nucleophilic substitution of methyl 4-bromobenzoate remains the most straightforward and widely used method.

Comparative Data Table of Preparation Methods

Research Outcomes and Analytical Data

Purity and Characterization :

The synthesized this compound is typically purified by recrystallization or column chromatography. Characterization is confirmed by NMR (proton and carbon), mass spectrometry, and IR spectroscopy. High-resolution mass spectrometry confirms the molecular ion peak at m/z 258.3 consistent with the molecular formula C15H14O2S.Yields and Optimization :

Reaction optimization studies indicate that controlling the base amount, solvent choice, and temperature are critical to maximizing yield and minimizing side reactions such as hydrolysis or over-alkylation.Applications : The compound serves as a versatile intermediate for further chemical transformations, including the synthesis of sulfonamide derivatives and other biologically active molecules, demonstrating its importance in medicinal chemistry research.

Chemical Reactions Analysis

Pyrolysis and Cyclization Reactions

Under flash vacuum pyrolysis (FVP) conditions (650°C, 1×10 Torr), methyl 4-(benzylthio)benzoate undergoes thermal decomposition to form benzo[b]thiophene derivatives. This process involves the cleavage of the benzylthio group and subsequent cyclization .

Experimental Data:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound analogues | 650°C, 1×10 Torr | Benzo[b]thiophene | ~74% |

The reaction mechanism involves radical intermediates, with the sulfur atom facilitating ring closure to stabilize the aromatic system .

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Concentrated HCl in methanol at reflux yields 4-(benzylthio)benzoic acid .

-

Basic Hydrolysis: NaOH in aqueous methanol produces the sodium salt of the acid, which can be protonated to isolate the free acid .

Yields exceed 85% under optimized conditions .

Thioether Oxidation

The benzylthio group (-S-CHCH) can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA). For example:

This transformation is critical for modifying electronic properties and enhancing biological activity .

Stability and Reactivity Insights

-

pH Sensitivity: The ester group remains stable under mildly acidic to neutral conditions but hydrolyzes rapidly in strong bases .

-

Thermal Stability: Decomposition occurs above 300°C, with pyrolysis products dependent on reaction atmosphere .

Comparative Reactivity Table

Scientific Research Applications

Chemistry: Methyl 4-(benzylthio)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study the effects of benzylthio groups on biological systems and their potential therapeutic applications.

Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which methyl 4-(benzylthio)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylthio group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(benzylthio)benzoate with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Methyl 4-(Methylthio)Benzoate

- Structure : Differs by the smaller methylthio (-S-CH₃) group instead of benzylthio.

- Properties: Molecular Weight: 182.24 g/mol (vs. 288.37 g/mol for the benzylthio analog). Lipophilicity: Lower logP due to reduced alkyl chain length.

- Applications : Often used as a precursor in agrochemicals or as a ligand in coordination chemistry .

Methyl 4-(Carbamoylamino)Benzoate

- Structure: Features a urea-derived carbamoylamino (-NH-C(O)-NH₂) group.

- Properties :

Piperazine-Linked Quinoline Benzoates (C1–C7)

- Structure: Includes Methyl 4-[4-(quinoline-carbonyl)piperazin-1-yl]benzoate derivatives with halogen or methoxy substituents.

- Properties :

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in C7) increase ester carbonyl reactivity, while electron-donating groups (e.g., -OCH₃ in C6) stabilize the aromatic system.

- Bioactivity : C1–C7 analogs exhibit varied potency in kinase inhibition assays, correlating with substituent electronic and steric profiles .

Methyl 4-(Trifluoromethyl)Benzoate

- Structure : Substituted with a trifluoromethyl (-CF₃) group.

- Properties :

Key Data Comparison

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Withdrawing Groups :

- Benzylthio and methylthio groups are moderately electron-donating via sulfur’s lone pairs, stabilizing adjacent electrophilic centers.

- Trifluoromethyl and nitro groups (e.g., in C7 or nitrothiophene analogs ) increase electrophilicity, favoring nucleophilic attack.

Biological Activity

Methyl 4-(benzylthio)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various organic reactions, typically involving the reaction of benzyl mercaptan with methyl 4-bromobenzoate under suitable conditions. The unique benzylthio group enhances its reactivity and biological properties compared to other thioesters.

Biological Properties

1. Antimicrobial Activity

this compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit broad-spectrum activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of benzylthio compounds have been compared to established antibiotics like Gentamicin and Ciprofloxacin, demonstrating comparable efficacy in inhibiting microbial growth .

2. Antitumor Activity

The compound's potential as an antitumor agent is also notable. Research on related compounds has indicated significant cytotoxic effects against various cancer cell lines. For example, certain analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutics, suggesting that this compound might possess similar or enhanced antitumor properties .

3. Mechanism of Action

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The presence of the benzylthio group allows for modulation of these targets, potentially leading to inhibition of critical processes in microbial and cancer cells.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | Gentamicin (16) |

| Escherichia coli | 64 | Ciprofloxacin (32) |

Study 2: Antitumor Screening

Another investigation focused on the antitumor effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity with GI50 values indicating potent activity.

| Cancer Cell Line | GI50 (µM) | Comparison Drug (5-FU GI50) |

|---|---|---|

| MCF-7 (breast cancer) | 2.2 | 20 |

| HeLa (cervical cancer) | 2.4 | 15 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(benzylthio)benzoate, and how can reaction efficiency be optimized?

- Methodology : A feasible route involves nucleophilic substitution using Methyl 4-(bromomethyl)benzoate (CAS 5392-95-0) and benzyl thiol. React in anhydrous DMF with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Monitor progress via TLC (hexane:ethyl acetate, 3:1). Purify via column chromatography (silica gel, gradient elution). Optimize by adjusting stoichiometry (1.2:1 benzyl thiol to bromide) and inert atmosphere to minimize oxidation of thiols .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- NMR : Confirm the presence of the benzylthio group (δ ~3.8 ppm for SCH₂ protons) and ester carbonyl (δ ~168 ppm in ¹³C NMR).

- Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., ESI-MS: [M+H]+ = 287.1).

- HPLC : Employ a C18 column (acetonitrile/water, 70:30) to assess purity (>98%). Cross-reference with NIST spectral libraries if available .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow general aromatic thioether handling guidelines:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in amber vials at 2–8°C to prevent light-induced degradation.

- In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to model the molecule’s electronic structure. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental results from Suzuki coupling or oxidation studies (e.g., using KMnO₄ in acidic conditions) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodology : If X-ray crystallography (via SHELXL ) reveals a planar benzylthio group but NMR suggests rotational freedom, conduct variable-temperature NMR (VT-NMR) to study dynamic behavior. For example, coalescence temperatures in DMSO-d₆ can indicate restricted rotation. Reconcile with computational models of torsional energy barriers .

Q. How does the benzylthio substituent influence the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

- Methodology : Synthesize MOFs using this compound as a ligand (e.g., with Zn²⁺ or Cu²⁺ nodes). Characterize via PXRD and BET surface area analysis. Compare adsorption properties (e.g., CO₂ uptake) with analogues lacking the thioether group. The sulfur atom may enhance π-backbonding with transition metals .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : If stereocenters exist (e.g., in derivatives), use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess. Optimize asymmetric synthesis conditions (e.g., chiral catalysts) or employ enzymatic resolution (lipases in organic solvents). Address racemization risks during workup by avoiding high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.